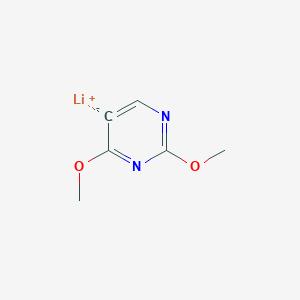
lithium;2,4-dimethoxy-5H-pyrimidin-5-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2,4-dimethoxy-5H-pyrimidin-5-ide is a compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,4-dimethoxy-5H-pyrimidin-5-ide typically involves the reaction of 2,4-dimethoxypyrimidine with a lithium reagent. One common method is the reaction of 2,4-dimethoxypyrimidine with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2,4-dimethoxy-5H-pyrimidin-5-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the lithium atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrimidines.
Applications De Recherche Scientifique
Lithium;2,4-dimethoxy-5H-pyrimidin-5-ide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to DNA and RNA due to its structural similarity to nucleotides.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of lithium;2,4-dimethoxy-5H-pyrimidin-5-ide involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors involved in cellular signaling pathways. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxypyrimidine: A closely related compound with similar chemical properties.
5-Acetyl-4-aminopyrimidine: Another pyrimidine derivative with different functional groups.
Uniqueness
Its ability to undergo specific reactions and its potential use in various fields make it a compound of significant interest .
Propriétés
Numéro CAS |
62880-71-1 |
|---|---|
Formule moléculaire |
C6H7LiN2O2 |
Poids moléculaire |
146.1 g/mol |
Nom IUPAC |
lithium;2,4-dimethoxy-5H-pyrimidin-5-ide |
InChI |
InChI=1S/C6H7N2O2.Li/c1-9-5-3-4-7-6(8-5)10-2;/h4H,1-2H3;/q-1;+1 |
Clé InChI |
YAJYYCUMWXKUQT-UHFFFAOYSA-N |
SMILES canonique |
[Li+].COC1=NC(=NC=[C-]1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


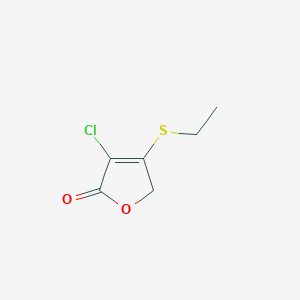
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)

![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)


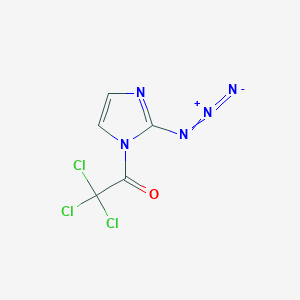
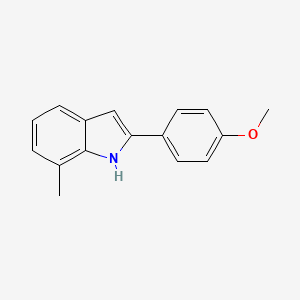
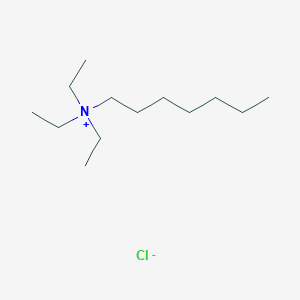
![N-{3-Nitro-4-[(pyridin-2-yl)methyl]phenyl}octadecanamide](/img/structure/B14511379.png)
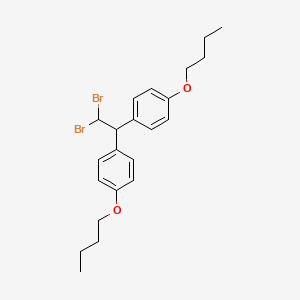
![1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14511390.png)

